molecular formula C6H10ClFO3S B2375545 (3-Fluorooxan-3-yl)methanesulfonyl chloride CAS No. 2253640-03-6

(3-Fluorooxan-3-yl)methanesulfonyl chloride

Cat. No.: B2375545
CAS No.: 2253640-03-6
M. Wt: 216.65
InChI Key: ZMAXWQGZMZXPMA-UHFFFAOYSA-N
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Description

(3-Fluorooxan-3-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is widely used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides .

Industrial Production Methods

Industrial production methods for (3-Fluorooxan-3-yl)methanesulfonyl chloride often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorooxan-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to replace the sulfonyl chloride group.

    Oxidation and Reduction Reactions: Can participate in redox reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are often used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide, can be used in oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, can be used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives.

Scientific Research Applications

(3-Fluorooxan-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Fluorooxan-3-yl)methanesulfonyl chloride exerts its effects involves the interaction of the sulfonyl chloride group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modifying their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Lacks the fluorine atom and oxane ring, making it less reactive in certain contexts.

    Trifluoromethanesulfonyl Chloride: Contains three fluorine atoms, which can significantly alter its reactivity and applications.

Uniqueness

(3-Fluorooxan-3-yl)methanesulfonyl chloride is unique due to the presence of both a fluorine atom and an oxane ring, which confer specific reactivity and properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

(3-fluorooxan-3-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO3S/c7-12(9,10)5-6(8)2-1-3-11-4-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAXWQGZMZXPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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